3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline
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Overview
Description
3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline is a heterocyclic compound with a complex structure that includes a pyrimidoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the pyrimidoisoquinoline core through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrimidoisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to
Properties
CAS No. |
63006-84-8 |
---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-methyl-1,2,4,6,7,11b-hexahydropyrimido[6,1-a]isoquinoline |
InChI |
InChI=1S/C13H18N2/c1-14-8-7-13-12-5-3-2-4-11(12)6-9-15(13)10-14/h2-5,13H,6-10H2,1H3 |
InChI Key |
MAKKAZJQNQOLCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C3=CC=CC=C3CCN2C1 |
Origin of Product |
United States |
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